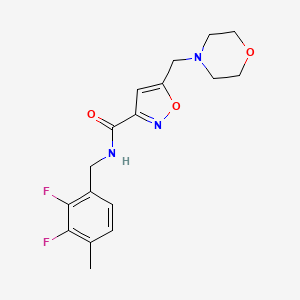![molecular formula C14H20INO B5030043 1-[3-(4-iodophenoxy)propyl]piperidine](/img/structure/B5030043.png)
1-[3-(4-iodophenoxy)propyl]piperidine
Übersicht
Beschreibung
1-[3-(4-iodophenoxy)propyl]piperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-[3-(4-iodophenoxy)propyl]piperidine is not fully understood. However, it has been proposed that 1-[3-(4-iodophenoxy)propyl]piperidine acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in neuroprotection, neuroplasticity, and neurodegeneration. 1-[3-(4-iodophenoxy)propyl]piperidine has also been found to inhibit the reuptake of dopamine by binding to the dopamine transporter, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
1-[3-(4-iodophenoxy)propyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been reported to enhance the release of acetylcholine, serotonin, and dopamine in the brain. 1-[3-(4-iodophenoxy)propyl]piperidine has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. 1-[3-(4-iodophenoxy)propyl]piperidine has also been reported to exhibit anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(4-iodophenoxy)propyl]piperidine in lab experiments is its high affinity for sigma-1 receptors and dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders. 1-[3-(4-iodophenoxy)propyl]piperidine is also relatively easy to synthesize and has been reported to yield high purity and yield. However, one of the limitations of using 1-[3-(4-iodophenoxy)propyl]piperidine in lab experiments is its potential toxicity, which may limit its use in vivo studies.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(4-iodophenoxy)propyl]piperidine. One of the areas of research could be the development of new analogs of 1-[3-(4-iodophenoxy)propyl]piperidine with improved pharmacological properties. Another area of research could be the investigation of the potential use of 1-[3-(4-iodophenoxy)propyl]piperidine in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. Further research could also be conducted to understand the exact mechanism of action of 1-[3-(4-iodophenoxy)propyl]piperidine and its effects on various signaling pathways involved in neuroprotection, neuroplasticity, and neurodegeneration.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-iodophenoxy)propyl]piperidine has been primarily investigated for its potential applications in the field of neuroscience. It has been found to exhibit affinity for sigma-1 receptors, which are involved in various physiological and pathological processes such as neuroprotection, neuroplasticity, and neurodegeneration. 1-[3-(4-iodophenoxy)propyl]piperidine has also been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 1-[3-(4-iodophenoxy)propyl]piperidine a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXROKCONSCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5029978.png)
![3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5029984.png)
![3-(4-methoxyphenyl)-6,6-dimethyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5029990.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide](/img/structure/B5029996.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5030007.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5030008.png)
![8-methyl-4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B5030016.png)
![(3S*)-4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5030045.png)
![1-allyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030047.png)

![1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5030050.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide](/img/structure/B5030056.png)
